Iodine green(2+)
Description
Overview of Triphenylmethane (B1682552) Dye Chemistry and Classification
Triphenylmethane dyes are a class of intensely colored synthetic organic compounds built upon the triphenylmethane backbone. wikipedia.org These dyes were among the earliest synthetic dyes developed, with a practical manufacturing process for fuchsine established in 1859. dducollegedu.ac.in Chemically, they are characterized by three aryl (aromatic) rings attached to a central carbon atom. sci-hub.ststainsfile.com Their brilliant hues, high tinctorial strength, and relatively low cost have made them historically significant. sci-hub.st However, they often exhibit poor fastness to light and chemical agents, which has limited their use in applications requiring high durability. dducollegedu.ac.insci-hub.st
The color of triphenylmethane dyes arises from the extensive conjugation in their molecular structure, specifically the quinoid form, which is generated upon reaction with an acid from a colorless carbinol base. dducollegedu.ac.in The parent compound, triphenylmethane, is colorless and is referred to as the leuco base. dducollegedu.ac.in The number, nature, and position of substituents on the aromatic rings—such as amino, hydroxyl, halogen, or alkyl groups—determine the dye's specific color and its classification. sci-hub.st
Triphenylmethane dyes are broadly classified based on the substitution patterns on their aromatic rings: sci-hub.st
Diamino derivatives: Dyes of the Malachite Green series.
Triamino derivatives: Dyes of the fuchsine or rosaniline series.
Aminohydroxy derivatives.
Hydroxy derivatives: Dyes of the rosolic acid series.
Further classification can be based on bridging atoms between the aryl groups, leading to categories like acridines (nitrogen-bridged) and xanthenes (oxygen-bridged). wikipedia.org
Historical Context and Evolution of Iodine Green(2+) as a Chemical Compound
Iodine Green(2+), also identified by the Colour Index (C.I.) number 42556, is a basic triarylmethane dye. stainsfile.comwikipedia.org It is structurally a member of the triamino-triphenylmethane group, closely related to methyl green and ethyl green. stainsfile.com The element iodine was first discovered in 1811 by the French chemist Bernard Courtois from seaweed ashes. wiley-vch.dewikipedia.org Its name, derived from the Greek word for violet, was suggested by Joseph Louis Gay-Lussac two years later due to the color of its vapor. wikipedia.org The development of organic iodine compounds followed, with the first polyvalent organoiodine compound, (dichloroiodo)benzene, being reported in 1886. wiley-vch.de
The synthesis of Iodine Green traditionally involves the condensation of aromatic amines, such as N,N-dimethyl-p-phenylenediamine, with formaldehyde, which provides the central carbon structure. This reaction is catalyzed by acid to form the triarylmethane backbone. The subsequent step is iodination, where iodine atoms are introduced onto the aromatic rings using reagents like molecular iodine (I₂) or potassium iodide (KI) in the presence of an oxidizing agent. This iodination is critical for defining the dye's specific optical and chemical properties.
Historically, Iodine Green found use as a histological stain and in analytical chemistry. Its evolution is tied to the broader development of synthetic dyes in the late 19th and early 20th centuries, where chemists systematically modified structures to achieve different colors and properties for various applications, including textiles and microscopy. dducollegedu.ac.inworldiodineassociation.com
Academic Significance and Research Trajectories for Iodine Green(2+)
The academic and research applications of Iodine Green(2+) are primarily centered in the fields of histology and analytical chemistry.
In histology , Iodine Green has been used as a stain for cellular components. himedialabs.comeastindiachemicals.com It is particularly noted for its ability to stain chromatin, the complex of DNA and proteins within the nucleus of eukaryotic cells. stainsfile.comhimedialabs.com Some sources also indicate its use in staining amyloid, which are abnormal protein deposits associated with certain diseases. stainsfile.comhimedialabs.com In composite staining methods, it can provide high color contrast, for example, staining cell nuclei green while other components are stained with different dyes like Sirius Red for collagen.
In analytical chemistry , the unique structure of Iodine Green(2+) allows it to form stable ion associates with anionic metal complexes. This property has been exploited for the spectrophotometric determination of trace amounts of metals such as antimony (Sb), mercury (Hg), and gold (Au). The formation of these complexes leads to a measurable change in color intensity, which can be used for quantitative analysis.
More recent research trajectories are exploring the principles of "green chemistry" in analytical methods. brjac.com.brresearchgate.net While not always directly involving Iodine Green itself, the use of iodine and its compounds as catalysts and reagents in environmentally friendly processes is an active area of investigation. tpu.ruacs.org For instance, iodine has been studied as a catalyst for the aerobic oxidation of thiols and for the recovery of noble metals from electronic waste. The broader field of hypervalent iodine chemistry, which involves iodine in higher oxidation states, continues to yield new reagents and synthetic methodologies that are often more environmentally benign than traditional heavy metal-based reagents. acs.org
Data Tables
Table 1: Chemical Identifiers for Iodine Green(2+)
| Identifier | Value | Source |
| Common Name | Iodine green | stainsfile.com |
| C.I. Number | 42556 | stainsfile.comwikipedia.org |
| CAS Number | 33231-00-4 | lookchem.com |
| Molecular Formula | C₂₇H₃₅N₃Cl₂ | himedialabs.com |
| IUPAC Name | [4-[(E)-[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidene-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;dichloride | ontosight.ai |
| ChEMBL ID | CHEMBL3391813 | lookchem.com |
Table 2: Properties of Iodine Green(2+)
| Property | Value | Source |
| Molecular Weight | 472.49 g/mol | lookchem.com |
| Class | Triarylmethane | stainsfile.com |
| Ionisation | Basic | stainsfile.com |
| Color | Green | stainsfile.com |
| Solubility (Aqueous) | Soluble | stainsfile.com |
| Solubility (Ethanol) | Soluble | stainsfile.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H35N3+2 |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
[4-[(E)-[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidene-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium |
InChI |
InChI=1S/C27H35N3/c1-20-19-23(13-18-26(20)29(4)5)27(21-9-14-24(15-10-21)28(2)3)22-11-16-25(17-12-22)30(6,7)8/h9-19H,1-8H3/q+2 |
InChI Key |
XPIWPALOXVBQHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)[N+](C)(C)C)C=CC1=[N+](C)C |
Isomeric SMILES |
CC1=C/C(=C(\C2=CC=C(C=C2)N(C)C)/C3=CC=C(C=C3)[N+](C)(C)C)/C=CC1=[N+](C)C |
Canonical SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)[N+](C)(C)C)C=CC1=[N+](C)C |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of Iodine Green 2+
Application of Spectroscopic Techniques for Molecular Structure Determination
UV-Vis spectroscopy is a primary tool for characterizing the electronic structure of Iodine Green(2+). As a triarylmethane dye, its intense color arises from strong π→π* electronic transitions within its extensive conjugated system. The absorption spectrum is dominated by these transitions, which are highly sensitive to the molecular environment.
The green color of the dye is typically the result of two distinct absorption bands in the visible spectrum. mdpi.com One band appears in the violet-blue region and a second, more intense band appears in the orange-red region of the spectrum. mdpi.com This dual-absorption profile is characteristic of many green triarylmethane dyes. mdpi.com The position and intensity of these bands can be influenced by solvent polarity, a phenomenon known as solvatochromism, which is common for dyes with significant charge separation in their ground and excited states. scilit.com
| Transition | Typical Wavelength Range (nm) | Appearance |
|---|---|---|
| Band I | ~420 - 450 | Absorption of violet/blue light |
| Band II (S₀→S₁) | ~600 - 630 | Strong absorption of orange/red light |
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of the Iodine Green(2+) cation. Using a soft ionization technique like electrospray ionization (ESI) in positive ion mode, the intact dicationic species can be observed. High-resolution mass spectrometry (HRMS) can verify the elemental composition, C₂₇H₃₅N₃²⁺, by providing a highly accurate mass-to-charge ratio (m/z). mdpi.com
Tandem mass spectrometry (MS/MS) provides further structural insight through controlled fragmentation of the parent ion. For triarylmethane dyes, fragmentation typically occurs at the bonds connected to the central carbon atom. mdpi.com The expected fragmentation pathways for Iodine Green(2+) would involve the cleavage of one of the aryl rings from the central methane (B114726) carbon, leading to the formation of smaller, stable charged fragments. This analysis confirms the connectivity of the three distinct phenyl rings to the central carbon, validating the core structure of the dye. mdpi.com
While specific, detailed spectral data for Iodine Green(2+) is not widely published, the utility of NMR and vibrational spectroscopy for its structural elucidation is clear.
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would provide a map of the proton environments. It would distinguish between the aromatic protons on the phenyl rings and the aliphatic protons of the numerous methyl groups attached to the nitrogen atoms. Integration of the signals would confirm the number of protons in each environment. ¹³C NMR would similarly identify all unique carbon atoms, including the central methane carbon, the aromatic carbons, and the methyl carbons. Advanced 2D NMR techniques like COSY and HMBC could be used to establish the precise connectivity between protons and carbons, fully confirming the molecular skeleton. The chemical shifts would also provide information about the electron distribution within the delocalized cationic system. acs.org
Mass Spectrometry for Cationic Species Confirmation and Fragment Analysis
Investigations into the Photophysical Properties of Iodine Green(2+)
The photophysical properties of Iodine Green(2+), such as its ability to absorb and emit light, are the basis for its applications as a fluorochrome and stain. These properties are intrinsically linked to the dynamics of its electronically excited states.
As a member of the triarylmethane dye family, the photophysics of Iodine Green(2+) are strongly influenced by its environment. scirp.org These dyes are known to exhibit very low fluorescence quantum yields in low-viscosity solvents. researchgate.net This is because the molecule has highly efficient non-radiative pathways to return to the ground state that outcompete fluorescence.
The primary non-radiative decay mechanism for triphenylmethane (B1682552) dyes involves torsional motion of the phenyl rings around the bonds to the central carbon atom. researchgate.net This rotation leads the excited molecule to a conical intersection with the ground state potential energy surface, allowing for rapid, radiationless deactivation. researchgate.net In more viscous solvents or when bound to a substrate like a protein or polymer, this torsional motion is restricted. scilit.comsci-hub.st This restriction closes the efficient non-radiative pathway, leading to a significant increase in fluorescence quantum yield. This property makes them effective as viscosity probes and biological stains, as their fluorescence "turns on" in structured environments. researchgate.net
The fluorescence of Iodine Green(2+) can be diminished, or "quenched," by various molecular processes. The deactivation of its excited state is complex and can occur through several competing pathways.
Excited State Dynamics: Upon photoexcitation, the molecule enters the first excited singlet state (S₁). From here, it can relax via several routes. The dominant pathway in non-viscous solution is internal conversion (IC) back to the ground state (S₀), driven by the aforementioned torsional relaxation of the phenyl rings. researchgate.net This process is often barrierless and occurs on an ultrafast timescale (picoseconds or less). researchgate.net Another possible pathway is intersystem crossing (ISC) to the triplet state (T₁).
Quenching Mechanisms:
Collisional (Dynamic) Quenching: This occurs when the excited dye molecule collides with another molecule (a quencher) that facilitates non-radiative decay. Molecular oxygen is a common collisional quencher that can deactivate the triplet state. researchgate.net
Static Quenching: This involves the formation of a non-fluorescent complex between the dye and a quencher molecule in the ground state. researchgate.net When this complex absorbs light, it immediately returns to the ground state without emitting a photon.
Resonance Energy Transfer (RET): If another chromophore is present whose absorption spectrum overlaps with the emission spectrum of Iodine Green(2+), energy can be transferred non-radiatively from the excited dye to the other molecule. This mechanism is highly distance-dependent and is a form of dynamic quenching. mdpi.com
Photosensitization: The excited triplet state of triarylmethane dyes is often a potent photosensitizer. It can react with substrates via electron or hydrogen atom transfer (Type I mechanism) or transfer its energy to molecular oxygen to generate highly reactive singlet oxygen (Type II mechanism). researchgate.net These processes also represent quenching pathways as they depopulate the excited state.
Chemical Reactivity and Mechanistic Investigations of Iodine Green 2+
Oxidation-Reduction Chemistry of the Triphenylmethane (B1682552) Chromophore
The core of Iodine Green's reactivity lies in the reversible redox chemistry of its triphenylmethane structure. This chemistry governs the equilibrium between its colored and colorless forms. The structure of triphenylmethane dyes, including Iodine Green, consists of a central carbon atom bonded to three aryl rings. The vibrant color arises from the cationic, quinonoid form, which possesses a delocalized π-electron system across the molecule. nih.gov
Pathways for Quinonoid Structure Formation and Intermediates
The colored, cationic form of a triphenylmethane dye like Iodine Green exists in equilibrium with a colorless, non-ionic carbinol (or leuco) form. nih.gov The formation of the colored quinonoid structure is typically achieved through the oxidation of the corresponding leuco-triphenylmethane compound. nih.govgoogle.com This process involves the removal of a hydride ion from the central sp³-hybridized carbon of the leuco base, leading to the formation of the planar, sp²-hybridized carbocation which allows for extensive π-conjugation, resulting in the characteristic color.
The synthesis of these dyes often involves the condensation of aromatic amines with an aldehyde, followed by an oxidation step. nih.govgoogle.com For Iodine Green, this would involve the reaction of appropriately substituted aromatic amines to form the leuco base, which is then oxidized to the final colored dye. The equilibrium between the colored quinonoid cation and the colorless carbinol base is pH-dependent. In alkaline solutions, the addition of a hydroxide (B78521) ion to the central carbon atom disrupts the conjugated system, leading to the formation of the colorless carbinol. nih.gov Conversely, in acidic conditions, the carbinol can eliminate water to regenerate the colored cation.
Interactions with Chemical Oxidants and Reductants
The redox state of Iodine Green can be chemically manipulated. Oxidation promotes the formation of the colored quinonoid structure, while reduction leads to the formation of the colorless leuco form. This reversible redox property is a hallmark of triphenylmethane dyes.
Oxidation: Strong oxidizing agents can further transform the dye. Under acidic conditions, oxidants like hydrogen peroxide (H₂O₂) and potassium permanganate (B83412) (KMnO₄) can promote the oxidation of Iodine Green, leading to the formation of quinone-like structures. The leuco form of similar dyes, such as Leucomalachite Green, is readily oxidized back to the colored form by agents like lead (IV) oxide, manganese (IV) oxide, or even iodine itself under specific conditions. nih.gov
Reduction: The reduction of Iodine Green to its colorless leuco form can be achieved using various reducing agents. This process breaks the extensive conjugation of the chromophore by converting the central sp² carbon to an sp³ carbon. While specific studies on Iodine Green are limited, the behavior of analogous triphenylmethane dyes suggests that reducing agents like sodium hydrosulfite (sodium dithionite) or zinc dust are effective. asm.org For instance, the reduced metabolite of Malachite Green, Leucomalachite Green, is known to accumulate in biological systems. nih.gov
The following table summarizes the interactions of the Iodine Green chromophore with various chemical agents, based on direct findings and analogies with closely related triphenylmethane dyes.
| Reagent Type | Specific Agent | Conditions | Effect on Dye Structure | Reference |
| Oxidant | Hydrogen Peroxide (H₂O₂) | Acidic | Promotes oxidation, can yield quinones | |
| Oxidant | Potassium Permanganate (KMnO₄) | Acidic | Promotes oxidation, can yield quinones | |
| Oxidant | tert-Butyl Hydroperoxide | Catalytic Systems | Facilitates oxidation | |
| Reductant | Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous | Reduces colored cation to colorless leuco form | asm.org |
| Reductant | Zinc Dust | Aqueous | Reduces colored cation to colorless leuco form | asm.org |
Photochemical and Photobiological Mechanisms of Action
When exposed to light, Iodine Green can undergo several photochemical processes, including the generation of reactive species and subsequent degradation. The presence of iodine atoms in its structure is expected to influence these pathways significantly compared to other triphenylmethane dyes. nih.gov
Generation of Reactive Oxygen Species by Iodine Green(2+)
Upon absorption of light, photosensitizing dyes can transfer the absorbed energy to molecular oxygen (O₂), leading to the formation of Reactive Oxygen Species (ROS). This can occur through two primary mechanisms:
Type I Mechanism: The excited photosensitizer undergoes electron transfer with a substrate or oxygen itself, forming radical ions like the superoxide (B77818) anion (O₂•⁻), which can lead to other ROS such as hydrogen peroxide and hydroxyl radicals. nih.govresearchgate.net
Type II Mechanism: The excited photosensitizer in its triplet state directly transfers energy to ground-state oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). researchgate.net
For triphenylmethane dyes, both Type I and Type II processes have been observed. researchgate.net The presence of heavy atoms like iodine in a dye's structure is known to facilitate intersystem crossing to the triplet state, which can enhance the production of singlet oxygen. nih.gov Furthermore, the iodide ion itself can participate in photochemical reactions, reacting with singlet oxygen to form iodine-based radicals and other reactive species like hydrogen peroxide, a process that can potentiate photodynamic effects. nih.govacs.org Studies on an iodine-substituted malachite green analog have shown it produces superoxide radicals upon near-infrared light excitation. nih.gov This suggests that Iodine Green(2+) is likely capable of generating ROS through both Type I and Type II pathways, a property enhanced by its iodine content.
Light-Induced Chemical Transformations and Degradation Pathways
The absorption of light not only generates ROS but can also lead to the degradation of the dye itself, a process often referred to as photofading or photobleaching. For triphenylmethane dyes, several light-induced degradation pathways have been identified. One of the most common mechanisms is N-demethylation, where the N-methyl groups on the amino-substituted aryl rings are sequentially removed upon light exposure. researchgate.netacs.org
Another significant degradation pathway involves the photooxidative cleavage of the central C-phenyl bond, which can be mediated by singlet oxygen. researchgate.net This leads to the breakdown of the entire triphenylmethane structure, resulting in smaller aromatic fragments like benzophenone (B1666685) and phenol (B47542) derivatives. researchgate.net The involvement of singlet oxygen in the degradation of triphenylmethane dyes is supported by observations that their photodegradation is accelerated in the presence of singlet oxygen sensitizers and slowed by singlet oxygen quenchers. researchgate.netresearchgate.net
Degradation and Stability Studies of the Dye
The stability of a dye is a critical factor for its practical applications. Triphenylmethane dyes are known to have limited stability, particularly to light. Aldehyde Green, a predecessor to Iodine Green, was quickly replaced due to its low stability. mdpi.com
Thermal and Hydrolytic Stability Assessments
The chemical stability of Iodine green(2+), a dicationic triarylmethane dye, is a critical parameter for its application and persistence. However, detailed quantitative studies focusing specifically on the thermal and hydrolytic stability of Iodine green(2+) are not extensively documented in publicly available literature. General knowledge of the triarylmethane dye class suggests that these compounds can exhibit lability under certain conditions.
In aqueous solutions, triarylmethane dyes may be susceptible to hydrolysis. This process can involve the nucleophilic attack of water on the central carbon atom of the dye's chromophore, which can lead to the formation of a colorless carbinol base. The stability is often pH-dependent, with degradation being more pronounced in alkaline or strongly acidic environments. While specific data for Iodine green(2+) is scarce, the hydrolysis of related hypervalent iodine compounds has been investigated, showing that stability is highly dependent on the molecular structure and the presence of coordinating groups. acs.orgbeilstein-journals.org For instance, the hydrolysis of certain iodine(V) fluorides was found to be influenced by the solvent, with coordination from acetonitrile (B52724) enhancing stability compared to chloroform. beilstein-journals.org
Regarding thermal stability, compounds containing polyiodide ions or organoiodine moieties can exhibit varied responses to heat. Some iodine-rich salts and complexes demonstrate good thermal stability, with decomposition occurring only at elevated temperatures. researchgate.netat.uarsc.org For example, certain quaternary ammonium-iodine complexes are solid at room temperature and have melting points above 100°C, indicating significant thermal stability. rsc.org Conversely, many organoiodine compounds are known to decompose over time, even at room temperature, releasing elemental iodine. wikipedia.org Phosphorus-iodonium ylids, a class of hypervalent iodine compounds, show a wide range of decomposition onset temperatures from 74°C to 225°C, highlighting the strong influence of molecular structure on thermal stability. beilstein-journals.org Without specific experimental data for Iodine green(2+), its thermal decomposition profile remains an area for further investigation.
Photodegradation Kinetics and Product Analysis
The interaction of Iodine green(2+) with light is crucial, as triarylmethane dyes are known to be susceptible to photodegradation. This process involves the absorption of light by the dye's chromophore, leading to an excited state that can undergo chemical reactions, ultimately resulting in the loss of color. While specific studies on the photodegradation kinetics and product analysis of Iodine green(2+) are limited, research on similar dyes provides valuable insights into the potential mechanisms.
A study on the photodegradation of a different green dye, Light Green SF Yellowish (LGSFY), demonstrated that the process could be significantly intensified by the presence of iodate (B108269) ions (IO₃⁻) under UV irradiation. researchgate.net This suggests a potential degradation pathway relevant to the historical context of "Iodine Green." The degradation was found to follow pseudo-first-order kinetics, and the rate increased substantially with the addition of iodate. researchgate.net The primary agents of degradation were identified as reactive iodine species, specifically the iodyl radical (IO₂•) and the iodine monoxide radical (IO•), which are potent oxidants. researchgate.net
The general mechanism for the photodegradation of triarylmethane dyes involves the generation of reactive oxygen species (ROS) or direct reaction from the excited state, leading to the oxidative destruction of the conjugated π-system responsible for its color. The central methine carbon is a common site of initial attack. The degradation of molecular iodine itself on particle surfaces has been shown to follow first-order kinetics and is dependent on temperature. asme.org In the case of organoiodine compounds, a common first step in photodegradation is the cleavage of the carbon-iodine bond. wikipedia.orgresearchgate.net
The table below, derived from research on Light Green SF Yellowish (LGSFY), illustrates how photodegradation kinetics can be influenced by reactant concentrations in a UV/iodate system.
| Initial LGSFY Concentration (mg/L) | Iodate (IO₃⁻) Concentration (mM) | Irradiation Time (min) | Removal Percentage (%) | Kinetic Model | Fold Increase in Initial Rate (vs. UV alone) |
|---|---|---|---|---|---|
| 10 | 0 | 10 | 36 | Pseudo-First-Order | - |
| 10 | 10 | 10 | 90 | Pseudo-First-Order | 2.5 |
| 20 | 0 | 10 | 18 | Pseudo-First-Order | - |
| 20 | 10 | 10 | 85 | Pseudo-First-Order | 4.72 |
Analysis of the degradation products from such reactions typically involves techniques like mass spectrometry to identify smaller molecules resulting from the breakdown of the parent dye. For LGSFY, the process leads to the destruction of the chromophore, though specific final products were not detailed in the referenced abstract. researchgate.net In the photodegradation of other complex molecules involving iodine, such as nitazoxanide (B1678950) over bismuth (oxy)iodide photocatalysts, degradation pathways include hydrolysis and deacetylation, with hydroxyl radicals and photoexcited holes being the primary reactive species. rsc.org
Advanced Analytical Chemistry Applications of Iodine Green 2+
Utilization as a Spectrophotometric Reagent
Iodine Green(2+) is particularly effective as a spectrophotometric reagent, where it is used to quantify trace amounts of certain elements through light absorption measurements. Its primary mechanism of action involves forming ion-association complexes with large, negatively charged ions (anions), which can then be measured to determine the concentration of a target analyte.
A significant application of Iodine Green(2+) is in the determination of trace metals that can form stable anionic complexes. The cationic nature of the Iodine Green(2+) dye allows it to form an ion-pair or associate with these anionic metal complexes. This newly formed, larger complex is often extractable into an organic solvent, which serves to concentrate the analyte and remove it from interfering species in the original aqueous sample. The intensity of the color of the organic extract, which is proportional to the concentration of the metal, is then measured spectrophotometrically.
This technique has been successfully applied to the determination of several trace elements, including antimony (Sb), gold (Au), mercury (Hg), and thallium (Tl). nih.gov For instance, antimony in an acidic solution containing chloride ions forms the anionic tetrachloroantimonate(III) ([SbCl₄]⁻) or hexachloroantimonate(V) ([SbCl₆]⁻) complex. Iodine Green(2+) reacts with this complex to form a colored ion associate that can be extracted and quantified. Similarly, gold and thallium are often determined via the formation of their chloro-complexes, [AuCl₄]⁻ and [TlCl₄]⁻, respectively. For mercury analysis, the bromomercurate ([HgBr₃]⁻ or [HgBr₄]²⁻) complex is typically used. nih.gov
Table 1: Application of Iodine Green(2+) in Trace Element Determination via Ion-Associate Formation
| Target Element | Anionic Metal Complex Example |
|---|---|
| Antimony (Sb) | Chloroantimonate ([SbCl₄]⁻, [SbCl₆]⁻) |
| Gold (Au) | Tetrachloroaurate(III) ([AuCl₄]⁻) |
| Mercury (Hg) | Bromomercurate ([HgBr₄]²⁻) |
This table summarizes the application of Iodine Green(2+) in forming ion associates with various anionic metal complexes for spectrophotometric analysis.
Quantitative methods using Iodine Green(2+) are based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. In these methods, the colored ion-associate formed between Iodine Green(2+) and the anionic metal complex is extracted into a suitable organic solvent, such as benzene (B151609) or toluene, and the absorbance is measured at the wavelength of maximum absorption (λmax). nih.gov
The sensitivity and selectivity of these methods are notable. For the determination of gold, the Iodine Green(2+)-based method exhibits a linear response over a concentration range of 0.1–10 µg/mL with a high molar absorptivity (ε) of 1.2 × 10⁵ L·mol⁻¹·cm⁻¹, indicating excellent sensitivity. nih.gov Similarly, a detection limit as low as 0.02 µg/g has been reported for mercury determination using its bromomercurate complex. nih.gov
The performance of Iodine Green(2+) has been shown to be superior to other triphenylmethane (B1682552) dyes in certain applications. For example, in the analysis of antimony, Iodine Green(2+) is effective in highly acidic conditions (6–8 M HCl) and offers greater sensitivity (0.05 µg Sb/mL) compared to Methyl Green, which is more susceptible to interferences. nih.gov Likewise, for gold and mercury determination, Iodine Green(2+) demonstrates better selectivity and extraction efficiency than Brilliant Green. nih.gov
Table 2: Comparative Analytical Performance of Iodine Green(2+)
| Analyte | Method Parameter | Iodine Green(2+) | Comparative Reagent |
|---|---|---|---|
| Gold (Au) | Molar Absorptivity (ε) | 1.2 × 10⁵ L·mol⁻¹·cm⁻¹ | Rhodamine B (ε = 8.5 × 10⁴ L·mol⁻¹·cm⁻¹) |
| Gold (Au) | Linear Range | 0.1–10 µg/mL | Not specified |
| Mercury (Hg) | Detection Limit | 0.02 µg/g | Not specified |
This table provides a comparison of the analytical performance of Iodine Green(2+) with other common reagents for the spectrophotometric determination of various metals.
Formation of Ion Associates with Anionic Metal Complexes for Trace Element Determination
Role as a Chromogenic Indicator in Chemical Analysis
Iodine Green(2+) functions as a chromogenic (color-forming) reagent in chemical analysis. Its application is often indirect, relying on a preliminary reaction that produces a species capable of reacting with the dye. A common approach involves the oxidation of iodide ions (I⁻) to free iodine (I₂) by an oxidizing agent. The liberated iodine then bleaches the color of the Iodine Green(2+) solution. The decrease in color intensity, measured as a change in absorbance, is proportional to the amount of iodine produced, and thus to the concentration of the initial oxidizing agent.
For example, this principle is applied in the determination of oxidizing analytes like cerium(IV). Cerium(IV) oxidizes potassium iodide in an acidic medium to release iodine. The liberated iodine, in turn, bleaches the green color of a triphenylmethane dye solution, and the decrease in absorbance is measured. researchgate.net This change in color serves as the basis for quantification. In the analysis of antimony, a noticeable color change from muddy-green to brownish-yellow signals the endpoint of the titration of liberated iodine. cambridge.org This chromogenic property allows for visual or spectrophotometric detection in various analytical procedures.
Interfacial Interactions and Adsorption Phenomena in Analytical Systems
The behavior of Iodine Green(2+) at interfaces and its adsorption onto solid surfaces are relevant in the context of solid-phase extraction (SPE) and sensing applications. As a cationic dye, Iodine Green(2+) is expected to interact strongly with negatively charged surfaces through electrostatic attraction. This principle is widely used for the removal or preconcentration of similar dyes from aqueous solutions.
Studies on related triphenylmethane dyes like Malachite Green and Crystal Violet have shown their effective adsorption onto various materials, including clays, silica, and biopolymers. mdpi.comresearchgate.net The aggregation and spectral properties of these dyes are known to be influenced by their interaction with solid surfaces and surfactants. mdpi.com For instance, the adsorption of Malachite Green onto rice husk-based porous carbons has been reported.
However, specific research detailing the adsorption isotherms, kinetics, and interfacial behavior of Iodine Green(2+) itself on materials commonly used in analytical systems (e.g., silica, C18, or ion-exchange resins) is not extensively documented in the reviewed literature. While the behavior of analogous cationic dyes provides a likely model, direct experimental data for Iodine Green(2+) is required for a complete understanding of its properties in heterogeneous analytical systems. Such studies would be crucial for developing novel applications in areas like solid-phase spectrophotometry or the design of optical sensors based on its immobilization.
Mechanistic Studies in Biological Systems Non Clinical Research Focus
Molecular Basis of Staining Mechanisms in Histological and Cytological Applications
The staining action of Iodine Green(2+) is rooted in its molecular interactions with specific cellular components. As a dicationic dye, its positively charged nature drives its binding to negatively charged molecules within cells and tissues. nih.gov
Interactions of Iodine Green(2+) with Specific Cellular and Extracellular Matrix Components (e.g., Collagen Fibers, Cell Nuclei)
Iodine Green(2+), much like its structural relative methyl green, demonstrates a strong affinity for DNA within the cell nucleus. stainsfile.comnih.govnih.gov This interaction is highly specific for the major groove of the DNA double helix. nih.gov The two positive charges on the Iodine Green(2+) molecule facilitate a strong electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA. nih.gov Studies on similar triphenylmethane (B1682552) dyes indicate a preference for binding to A-T rich regions of DNA. nih.gov This binding is a non-intercalating type, meaning the dye fits into the groove of the DNA without inserting itself between the base pairs. nih.gov
In addition to its well-documented interaction with nucleic acids, Iodine Green(2+) has been noted to stain amyloid deposits with a red color. stainsfile.com Amyloid deposits are aggregates of misfolded proteins and their staining by Iodine Green(2+) suggests an interaction with the protein components of these structures. Furthermore, while direct studies on Iodine Green(2+) and collagen are limited, the known interactions of other dyes and biological molecules with collagen involve binding to the protein's unique triple helix structure, often mediated by a combination of electrostatic and hydrophobic interactions. mdpi.com
Physico-Chemical Factors Influencing Differential Staining Patterns
Several physico-chemical factors can influence the differential staining patterns observed with Iodine Green(2+). The pH of the staining solution is a critical factor. Changes in pH can alter the charge of both the dye molecule and the target cellular components, thereby affecting the electrostatic interactions that are fundamental to the staining process.
The concentration of the dye and the duration of staining also play a significant role. Higher concentrations and longer staining times can lead to more intense staining but may also result in non-specific binding and a loss of differential coloration. The presence of other ions or molecules in the staining solution can also compete with the dye for binding sites, potentially altering the staining outcome. For instance, the presence of salts can shield the negative charges on DNA and proteins, weakening the electrostatic attraction for the cationic dye.
The fixation method used to prepare the tissue sample is another crucial factor. Different fixatives can alter the chemical and physical properties of cellular structures, which in turn can affect their affinity for the dye. For example, some fixatives may preserve the native conformation of proteins and nucleic acids better than others, leading to more specific and intense staining.
Comparative Studies with Other Triphenylmethane Dyes on Biological Interactions
Comparing Iodine Green(2+) with other triphenylmethane dyes, such as methyl green and crystal violet, provides valuable insights into the structure-activity relationships that govern their biological interactions. stainsfile.comarchive.org
Structural Differences and Their Impact on Binding Specificity
Iodine Green(2+) is structurally similar to methyl green, with the primary difference being an additional methyl group. stainsfile.com This seemingly minor structural modification can influence the dye's binding affinity and specificity. The size and shape of the dye molecule are critical for its ability to fit into the binding sites of biological macromolecules. For instance, the precise dimensions of the major groove of DNA favor the binding of triphenylmethane dyes with specific steric properties. nih.govnih.gov
The number and position of charged groups on the dye molecule are also paramount. Triphenylmethane dyes like crystal violet, which has three N,N-dialkylamino substituents, have been shown to form complexes with specific protein trimers. nih.gov The dicationic nature of Iodine Green(2+) and methyl green is thought to be a key determinant of their strong and specific binding to DNA. nih.gov
| Feature | Iodine Green(2+) | Methyl Green | Crystal Violet |
| Charge | Dicationic (+2) nih.gov | Dicationic (+2) nih.gov | Monocationic (+1) bellevuecollege.edu |
| Key Structural Moiety | Triphenylmethane ontosight.ai | Triphenylmethane nih.gov | Triphenylmethane bellevuecollege.edu |
| Primary Binding Target | DNA (major groove) nih.govnih.gov | DNA (major groove) nih.gov | DNA and Proteins nih.govnih.gov |
| Binding Preference | A-T rich regions of DNA nih.gov | A-T rich regions of DNA nih.gov | Can bind to protein trimers nih.gov |
Elucidation of Non-Covalent Interactions (e.g., electrostatic, hydrogen bonding)
The binding of Iodine Green(2+) and other triphenylmethane dyes to biological molecules is primarily driven by non-covalent interactions. mhmedical.comnih.gov These interactions, although individually weak, collectively contribute to the stable binding of the dye to its target.
Electrostatic interactions are the dominant force in the binding of cationic dyes like Iodine Green(2+) to negatively charged molecules such as DNA and certain proteins. nih.govnih.gov The two positive charges on Iodine Green(2+) create a strong electrostatic attraction to the phosphate groups of the DNA backbone.
Van der Waals forces also play a role, particularly in the close packing of the dye molecule within the major groove of DNA or in the binding pockets of proteins. libretexts.org These are weak, short-range attractions that arise from temporary fluctuations in electron density.
Hydrogen bonding , while perhaps less dominant than electrostatic interactions for these dyes, can also contribute to binding specificity. The nitrogen atoms in the dye structure can potentially act as hydrogen bond acceptors, interacting with hydrogen bond donors on the biological target. The ability of halogens like iodine to participate in "halogen bonds," a type of non-covalent interaction with electron-rich atoms like oxygen, has been recognized as a potentially significant stabilizing force in biological systems. acs.orgpnas.org
Hydrophobic interactions are likely important for the binding of these dyes to less polar regions of proteins or within the DNA grooves. nih.gov The aromatic rings of the triphenylmethane structure are hydrophobic and will preferentially interact with nonpolar environments to exclude water molecules.
Theoretical and Computational Chemistry Studies of Iodine Green 2+
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of Iodine green(2+). These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and, consequently, other properties of the molecule.
Density Functional Theory (DFT) and Ab Initio Approaches for Geometry Optimization
The first step in the computational study of Iodine green(2+) is to determine its most stable three-dimensional structure through geometry optimization. This process finds the minimum energy conformation of the molecule.
Density Functional Theory (DFT) has become a popular method for such calculations on large organic molecules due to its balance of accuracy and computational cost. For a molecule like Iodine green(2+), which contains a heavy element like iodine, relativistic effects may need to be considered. Functionals such as B3LYP or PBE0 are often employed, paired with basis sets that can adequately describe the electrons of all atoms, including the diffuse functions necessary for the iodine atom (e.g., aug-cc-pVTZ). rsc.orgfrontiersin.org
Ab initio methods , such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory but are more computationally expensive. rsc.org These can be used to refine the geometries obtained from DFT or for benchmark calculations.
The geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles of the Iodine green(2+) cation. This information is crucial for understanding its shape, steric hindrance, and the conjugation pathway of the π-electron system, which is vital for its color.
Table 1: Predicted Optimized Geometric Parameters for Iodine Green(2+)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length (Å) | C (central) | C (phenyl) | - | - | 1.50 |
| Bond Length (Å) | C (phenyl) | N (amino) | - | - | 1.38 |
| Bond Angle (°) | C (phenyl) | C (central) | C (phenyl) | - | 118.5 |
| Dihedral Angle (°) | C (phenyl) | C (central) | C (phenyl) | N (amino) | 45.0 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for similar triarylmethane dyes.
Analysis of Charge Distribution, Electrostatic Potential, and Bonding Characteristics
Once the optimized geometry is obtained, the electronic structure can be analyzed in detail.
Charge Distribution: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom in the Iodine green(2+) cation. researchgate.net This reveals the distribution of the positive charge across the molecule, which is often delocalized over the conjugated system.
Table 2: Hypothetical Partial Atomic Charges on Key Atoms of Iodine Green(2+)
| Atom | Predicted Partial Charge (a.u.) |
| N (quaternary ammonium) | +0.85 |
| N (dimethylamino) | -0.25 |
| C (central methine) | +0.40 |
| C (attached to N) | +0.15 |
Note: This data is hypothetical, illustrating the expected charge distribution in the Iodine green(2+) cation based on its resonance structures.
Electrostatic Potential (ESP): The ESP map is a visual representation of the charge distribution on the molecule's surface. acs.orgresearchgate.netresearchgate.net For Iodine green(2+), the ESP map would show regions of positive potential (blue) concentrated around the quaternary ammonium (B1175870) group and the central methine carbon, indicating electrophilic sites. Regions of negative potential (red) would be expected around the nitrogen atoms of the dimethylamino groups, indicating nucleophilic sites.
Bonding Characteristics: The nature of the chemical bonds within Iodine green(2+) can be further investigated using techniques like the Atoms in Molecules (AIM) theory. acs.org This analysis can quantify the degree of covalent and ionic character in the bonds and identify critical points that define the topology of the electron density.
Simulation of Spectroscopic Properties
Computational methods are invaluable for interpreting and predicting the spectroscopic properties of dyes.
Prediction of UV-Vis Absorption and Emission Spectra
The characteristic color of Iodine green(2+) is due to its absorption of light in the visible region. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate UV-Vis absorption spectra. hilarispublisher.comresearchgate.net
The calculation provides the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net The primary absorption band in Iodine green(2+) would be attributed to a π-π* electronic transition within the extensive conjugated system of the triarylmethane structure. The results of these simulations can be compared with experimental spectra to validate the computational model. science.govlibretexts.orgresearchgate.net
Table 3: Simulated UV-Vis Absorption Data for Iodine Green(2+)
| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |
| 630 | 1.25 | HOMO → LUMO (π → π) |
| 420 | 0.15 | HOMO-1 → LUMO (π → π) |
Note: This data is illustrative and represents plausible results from TD-DFT calculations on a triarylmethane dye like Iodine green(2+).
Molecular Modeling of Dye-Substrate Interactions
Understanding how Iodine green(2+) interacts with other molecules, such as metal complexes or biological macromolecules, is crucial for its applications. nih.govacs.org Molecular modeling techniques are employed to study these non-covalent interactions.
Computational Studies of Interactions with Metal Complexes or Biological Macromolecules
Molecular Docking and QM/MM: To study the binding of Iodine green(2+) to a larger substrate like a protein or a metal complex, a multi-step approach is often used. acs.orgacs.orgdokumen.pub
Molecular Docking: This technique predicts the preferred orientation of Iodine green(2+) when bound to a receptor to form a stable complex.
Quantum Mechanics/Molecular Mechanics (QM/MM): Following docking, QM/MM methods can be used for a more accurate description of the interaction energies. dokumen.pub In this approach, the dye and the immediate binding site residues are treated with a high-level QM method, while the rest of the macromolecule is treated with a more computationally efficient molecular mechanics (MM) force field. dokumen.pub
These studies can identify and quantify the key interactions, such as:
Electrostatic interactions: Between the charged groups on Iodine green(2+) and charged or polar residues on the substrate.
Hydrogen bonding: Involving the nitrogen atoms of the dye.
π-π stacking: Between the aromatic rings of the dye and aromatic residues of the substrate.
Halogen bonding: A directional interaction involving the iodine atom, which can act as a Lewis acid (σ-hole). acs.orgsmu.edu
Table 4: Illustrative Interaction Energies of Iodine Green(2+) with a Hypothetical Binding Site
| Interaction Type | Key Interacting Groups | Estimated Interaction Energy (kcal/mol) |
| Electrostatic | Quaternary Amine - Aspartate | -8.5 |
| π-π Stacking | Phenyl Ring - Tryptophan | -4.0 |
| Hydrogen Bond | Dimethylamino - Serine | -3.5 |
| Halogen Bond | Iodine - Carbonyl Oxygen | -2.0 |
Note: The data presented is hypothetical and serves to illustrate the types of results obtained from QM/MM calculations on dye-protein complexes.
In Silico Design and Screening of Novel Dye Analogues
The rational design of novel dyes with tailored properties is a cornerstone of modern materials science and medicinal chemistry. In silico methodologies, which utilize computational power to model and predict molecular behavior, have become indispensable tools in this process. By simulating molecules and their interactions virtually, researchers can pre-emptively assess the potential of new chemical structures, thereby saving significant time and resources compared to traditional synthetic and screening approaches. For complex molecules like Iodine green(2+), a member of the triarylmethane dye family, computational chemistry offers a powerful pathway to explore a vast chemical space and identify promising analogues with enhanced or specific functionalities.
The design process typically begins with the foundational structure of the parent dye, in this case, Iodine green(2+). Computational chemists then introduce systematic modifications to this scaffold. These modifications can include altering substituent groups on the phenyl rings, replacing atoms within the core structure, or extending the conjugated system. The goal is to understand and predict how these structural changes will influence the dye's key properties, such as its absorption wavelength (color), electronic characteristics, and stability.
Methodologies like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) are central to this virtual design and screening workflow. dergipark.org.trspringernature.com DFT calculations can provide deep insights into the electronic structure of the proposed analogues, predicting parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between HOMO and LUMO is fundamental as it correlates directly with the dye's absorption spectrum and, consequently, its color.
Research Findings and Design Strategies
Computational studies on triarylmethane dyes, the class to which Iodine green(2+) belongs, demonstrate that strategic structural modifications can fine-tune their properties for specific applications. dergipark.org.tr For instance, the introduction of electron-donating or electron-withdrawing groups at specific positions on the aromatic rings can systematically shift the maximum absorption wavelength (λmax).
A typical in silico screening process involves the following steps:
Virtual Library Generation: A large number of Iodine green(2+) analogues are designed by computationally adding various functional groups (e.g., -NO₂, -CN, -OH, -OCH₃) to different positions on the molecular scaffold.
Property Calculation: For each analogue in the virtual library, key quantum chemical descriptors are calculated using methods like DFT. These include HOMO-LUMO energy gaps, dipole moments, and simulated absorption spectra.
Data Analysis and Filtering: The calculated data is analyzed to identify candidates with the desired properties. For example, if the goal is to create a dye that absorbs light at a longer wavelength (a bathochromic shift), researchers would look for analogues with a smaller HOMO-LUMO gap.
Structure-activity relationship (SAR) studies are crucial in guiding these design efforts. drugdesign.org By correlating structural changes with predicted activity or properties, researchers can build models that predict the performance of yet-unsynthesized compounds. For example, analysis might reveal that adding a nitro group at the para-position of a phenyl ring consistently leads to a desired shift in the absorption spectrum. drugdesign.orgmdpi.com
Data Table: Predicted Properties of Hypothetical Iodine Green(2+) Analogues
The following table presents hypothetical data from a computational screening of novel Iodine green(2+) analogues. The modifications are focused on adding a single substituent (R) to one of the phenyl rings. The properties are calculated using DFT, providing a basis for selecting promising candidates for synthesis.
| Analogue ID | Substituent (R) | Position | Calculated λmax (nm) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| IG-001 | -H (Parent) | - | 638 | -5.89 | -3.81 | 2.08 |
| IG-002 | -OH | para | 645 | -5.75 | -3.78 | 1.97 |
| IG-003 | -OCH₃ | para | 648 | -5.71 | -3.75 | 1.96 |
| IG-004 | -NO₂ | para | 660 | -6.15 | -4.05 | 2.10 |
| IG-005 | -CN | para | 655 | -6.08 | -3.99 | 2.09 |
| IG-006 | -Cl | meta | 635 | -5.95 | -3.85 | 2.10 |
| IG-007 | -NH₂ | para | 652 | -5.65 | -3.72 | 1.93 |
Note: The data in this table is illustrative and based on general principles of computational dye design. The values are representative of what would be obtained in a typical in silico screening study.
This in silico approach allows for the rapid and cost-effective evaluation of numerous potential dye candidates. mdpi.comacs.org By focusing experimental efforts on only the most promising analogues identified through computation, the entire discovery and development pipeline for new functional dyes is significantly accelerated.
Future Research Directions and Emerging Paradigms for Iodine Green 2+
Exploration of Advanced Synthetic Pathways with Enhanced Sustainability
The development of environmentally benign and efficient methods for synthesizing Iodine green(2+) and related hypervalent iodine compounds is a key area of future research. Traditional synthetic routes often involve harsh conditions and the use of toxic reagents. mdpi.com Modern approaches are increasingly focused on "green chemistry" principles to minimize environmental impact and improve atom economy. nsf.govresearchgate.net
Key research directions include:
Catalytic Systems: A major goal is to move from stoichiometric to catalytic use of hypervalent iodine reagents. This involves developing systems where the iodine species is regenerated in situ, significantly reducing waste. nsf.gov
Electrochemical Methods: Electrochemistry offers a sustainable alternative for the synthesis of hypervalent iodine compounds, avoiding the need for chemical oxidants. nsf.gov
Mechanochemistry: Solvent-free mechanochemical methods, such as grinding, are being explored for iodination reactions, offering reduced pollution and lower costs. mdpi.com
Novel Oxidants: Research is ongoing to utilize more atom-economical oxidants, such as hydrogen peroxide and its derivatives, in the synthesis of hypervalent iodine compounds. nsf.gov
Recyclable Reagents: The development of polymer-supported or fluorous hypervalent iodine compounds is a promising strategy to facilitate reagent recycling and reduce waste streams. nsf.gov
Recent progress in the synthesis of hypervalent iodine(III) reagents has highlighted new methodologies and the development of novel reagents that are expected to be an active area of research. acs.org
Integration into High-Throughput Analytical Platforms
The unique properties of Iodine green(2+) make it a candidate for integration into high-throughput analytical platforms. Its potential use in various detection and quantification assays is an area of active investigation.
Future research in this area will likely focus on:
Automated Systems: Developing automated analytical systems that utilize Iodine green(2+) for rapid screening of large numbers of samples.
Microplate-Based Assays: Adapting reactions involving Iodine green(2+) for use in microplate readers, enabling high-throughput analysis of biological and chemical samples. thermofisher.com
Flow Cytometry: Exploring the application of Iodine green(2+) as a fluorescent probe in flow cytometry for cell analysis and sorting. Propidium iodide is already used for cell cycle analysis in this technique. researchgate.net
Development of Novel Sensor Technologies Based on Dye Properties
The development of novel sensors for the detection of various analytes is a rapidly growing field, and the unique properties of dyes like Iodine green(2+) are being harnessed for this purpose. Research is focused on creating sensors that are highly sensitive, selective, and provide real-time detection.
Emerging trends in sensor development involving iodine-based materials include:
Fluorescent Sensors: The fluorescence properties of certain compounds can be quenched or enhanced in the presence of specific ions, forming the basis of "on-off" or "off-on" fluorescent sensors. researchgate.net For instance, nitrogen-doped carbon dots have been used to create a fluorescent sensor for mercury and iodide ions. researchgate.net Nanomaterial-based probes are also being developed for iodide ion sensing based on mechanisms like photo-induced electron transfer and fluorescence resonance energy transfer. rsc.org
Colorimetric Sensors: Changes in the color of a dye upon interaction with an analyte can be used for visual detection. nih.gov This principle is being applied to develop simple and cost-effective sensors for various metal ions. nih.gov
Gas Sensors: Iodine gas detection is crucial for safety in nuclear applications. researchgate.net Research is underway to develop novel sensors, such as those based on metal-organic frameworks (MOFs), for the direct and real-time detection of iodine gas. researchgate.net
| Sensor Type | Analyte | Principle | Potential Application |
| Fluorescent | Iodide ions, Mercury ions | Fluorescence quenching/enhancement | Environmental monitoring |
| Colorimetric | Metal ions (e.g., Zn2+, Cu2+, Ni2+) | Color change upon binding | Water quality testing |
| Gas Sensor | Iodine gas | Change in impedance | Nuclear safety |
Deeper Theoretical Insights into Structure-Function Relationships and Reactivity
A fundamental understanding of the relationship between the structure of Iodine green(2+) and its chemical and physical properties is crucial for its rational design and application. Computational studies, such as those using density functional theory (DFT), are providing valuable insights into these aspects. nih.govresearchgate.net
Key areas for future theoretical research include:
Electronic Structure and Spectra: Elucidating the nature of electronic transitions that give rise to the characteristic color of Iodine green(2+) and related polyiodide complexes. nih.gov
Reaction Mechanisms: Using computational models to understand the mechanisms of reactions involving hypervalent iodine compounds, which can aid in the design of more efficient synthetic procedures. acs.org
Intermolecular Interactions: Investigating the non-covalent interactions that govern the assembly and properties of Iodine green(2+) in different environments. researchgate.net
Adsorption and Catalysis: Studying the interaction of iodine species with surfaces, which is relevant to applications in catalysis and sensor technology. researchgate.net
Environmental Chemical Research on Dye Contaminants and Remediation
The widespread use of dyes can lead to environmental contamination, necessitating research into their fate, transport, and remediation in the environment. mdpi.com While specific research on Iodine green(2+) as a contaminant is not extensive, the broader field of dye and iodine contamination provides a framework for future investigations.
Future research priorities in this area are:
Fate and Transport: Studying the persistence, mobility, and transformation of Iodine green(2+) in soil and water systems to understand its potential environmental impact. mdpi.com
Toxicity: Assessing the potential toxicity of Iodine green(2+) and its degradation products to aquatic and terrestrial organisms.
Remediation Technologies: Developing effective and sustainable methods for the removal of Iodine green(2+) from contaminated water and soil. This includes exploring bioremediation approaches using microorganisms and phytoremediation using plants. dntb.gov.uaresearchgate.net
Iodine Speciation and Mobility: Investigating the hydrogeochemical factors that control the speciation and mobility of iodine in groundwater, which is crucial for managing iodine contamination. nih.gov Research has shown that radioactive iodine isotopes are of particular concern due to their potential release from nuclear activities. pnnl.govaip.org
Q & A
Q. What experimental design frameworks are suitable for optimizing the synthesis of iodine green(2+) compounds?
To optimize synthesis, employ factorial designs like Box-Behnken Design (BBD) to systematically evaluate variables (e.g., reaction time, temperature, reagent ratios) and their interactions. BBD minimizes experimental runs while maximizing data resolution, enabling identification of optimal conditions . Pair this with green chemistry principles (e.g., atom economy, safer solvents) to align synthesis with sustainability goals . Validate results using spectroscopic characterization (e.g., UV-Vis, NMR) and cross-reference with literature protocols to ensure reproducibility .
Q. How can researchers characterize the electronic properties of iodine green(2+) complexes?
Use cyclic voltammetry to determine redox potentials, complemented by UV-Vis spectroscopy to correlate absorption bands with electronic transitions. Computational methods (e.g., DFT calculations) can model molecular orbitals and predict spectral behavior. Ensure data consistency by comparing experimental and theoretical results, addressing discrepancies through iterative refinement of computational parameters .
Q. What methodologies ensure reproducibility in iodine green(2+) synthesis?
Document reaction conditions rigorously (e.g., solvent purity, ambient humidity) and adhere to IUPAC guidelines for reporting experimental details. Include error margins for measurements (e.g., ±0.1°C for temperature) and validate purity via HPLC or elemental analysis. Cross-check results with independent replicates and share protocols in supplementary materials to facilitate peer validation .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in iodine green(2+) reaction pathways reported across literature?
Apply kinetic isotope effects (KIEs) or isotopic labeling to trace reaction intermediates and identify rate-determining steps. Combine stopped-flow techniques with time-resolved spectroscopy to capture transient species. For conflicting data, perform sensitivity analyses to assess how experimental variables (e.g., pH, counterion effects) influence outcomes. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypothesis testing .
Q. What strategies address discrepancies between computational predictions and experimental data for iodine green(2+) properties?
Re-examine computational models for overlooked factors (e.g., solvation effects, relativistic corrections in heavy atoms like iodine). Validate force fields or basis sets using benchmark systems with known experimental data. If contradictions persist, conduct ab initio molecular dynamics simulations to account for dynamic solvent interactions. Publish negative results to inform community-wide model improvements .
Q. How can researchers design iodine green(2+)-based materials for energy applications while minimizing environmental impact?
Integrate life-cycle assessment (LCA) early in material design to evaluate toxicity and resource efficiency. Prioritize non-toxic ligands (e.g., carboxylates over halides) and biodegradable components. Test photostability under simulated environmental conditions and compare degradation pathways using LC-MS. Align with the 12 principles of green chemistry, emphasizing renewable feedstocks and waste prevention .
Methodological Considerations
Q. What statistical approaches are critical for analyzing iodine green(2+) spectroscopic data with high noise-to-signal ratios?
Apply wavelet transforms or Savitzky-Golay filters to denoise spectral data without distorting peaks. Use multivariate analysis (e.g., PCA) to disentangle overlapping signals. Report confidence intervals for fitted parameters (e.g., extinction coefficients) and validate models via leave-one-out cross-validation. Transparently document preprocessing steps to avoid overinterpretation .
Q. How should researchers formulate hypotheses when exploring iodine green(2+)’s role in catalytic systems?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope hypotheses. For example: “Does iodine green(2+) act as a redox mediator in [specific reaction], and how does its oxidation state influence catalytic turnover?” Ground hypotheses in mechanistic analogies (e.g., comparisons with ruthenium polypyridyl complexes) and design controlled experiments to isolate variables .
Data Integrity and Reporting
Q. What protocols mitigate bias in iodine green(2+) photophysical studies?
Implement blinding during data collection/analysis and use third-party software for automated peak fitting. Share raw datasets in repositories (e.g., Zenodo) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose instrument calibration protocols and environmental controls (e.g., light exposure during sample handling) to enhance transparency .
Q. How can interdisciplinary collaboration enhance iodine green(2+) research?
Partner with computational chemists to model reaction dynamics and materials scientists for device integration. Use collaborative tools like electronic lab notebooks (ELNs) for real-time data sharing. Establish clear authorship criteria early, emphasizing contributions to experimental design, data analysis, and interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
